molecular formula C10H6Cl2N2OS B11703558 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 6318-38-3

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11703558
CAS No.: 6318-38-3
M. Wt: 273.14 g/mol
InChI Key: XAMWGBWREMYZKV-BAQGIRSFSA-N
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Description

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the formation of the imidazolidinone ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or sulfide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-thioxoimidazolidin-4-one
  • (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxoimidazolidin-4-one

Uniqueness

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have oxo or thioxo groups instead.

Properties

CAS No.

6318-38-3

Molecular Formula

C10H6Cl2N2OS

Molecular Weight

273.14 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Cl2N2OS/c11-6-2-1-5(7(12)4-6)3-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-3-

InChI Key

XAMWGBWREMYZKV-BAQGIRSFSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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